1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid
Description
1-(5-Bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid (CAS: 2228535-88-2) is a cyclobutane derivative featuring a 3-oxocyclobutane core substituted with a 5-bromo-2-hydroxyphenyl group and a carboxylic acid moiety. Its molecular formula is C₁₁H₉BrO₄, with a molecular weight of 285.10 g/mol .
Properties
CAS No. |
2228535-88-2 |
|---|---|
Molecular Formula |
C11H9BrO4 |
Molecular Weight |
285.09 g/mol |
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H9BrO4/c12-6-1-2-9(14)8(3-6)11(10(15)16)4-7(13)5-11/h1-3,14H,4-5H2,(H,15,16) |
InChI Key |
OBCFZKFNAMEIPT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(C2=C(C=CC(=C2)Br)O)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Esterification Strategies
The esterification of 3-oxocyclobutanecarboxylic acid with benzyl bromide has been extensively studied under varying conditions.
Alkaline Conditions with Potassium Carbonate
A mixture of 3-oxocyclobutanecarboxylic acid (44 mmol), potassium carbonate (88 mmol), and benzyl bromide (66 mmol) in acetone (50 mL) under reflux for 16 hours yielded benzyl 3-oxocyclobutanecarboxylate in 84% purity after silica gel chromatography. This method’s robustness is attributed to the base’s ability to deprotonate the carboxylic acid, facilitating nucleophilic substitution.
Table 1: Comparative Analysis of Esterification Methods
| Base/Catalyst | Solvent | Temperature | Time (h) | Yield | Reference |
|---|---|---|---|---|---|
| Potassium Carbonate | Acetone | Reflux | 16 | 84% | |
| Cesium Carbonate | Ethanol | RT | 4 | 89% | |
| Triethylamine | Tetrahydrofuran | RT | 2 | 75% | |
| EDC/DMAP | Dichloromethane | RT | 18 | 84% |
The use of cesium carbonate in ethanol at room temperature achieved an 89% yield, highlighting the efficiency of softer bases in polar aprotic solvents. Conversely, carbodiimide-mediated coupling (EDC/DMAP) in dichloromethane provided comparable yields but required stoichiometric activators.
The introduction of the 5-bromo-2-hydroxyphenyl group necessitates precise regioselective bromination and hydroxylation. While direct methods for this substitution are not explicitly detailed in the provided sources, analogous strategies from aryl functionalization can be extrapolated.
Bromination Techniques
Electrophilic bromination of 2-hydroxyphenyl precursors typically employs bromine or N-bromosuccinimide (NBS). For example, bromination of 2-hydroxyacetophenone with NBS in acetic acid selectively installs bromine at the 5-position due to the hydroxyl group’s directing effects. Subsequent oxidation of the acetyl group to a carboxylic acid could yield the desired aryl fragment.
Coupling Strategies
Suzuki-Miyaura coupling between a boronic acid-functionalized cyclobutane and 5-bromo-2-hydroxyphenyl halides offers a viable route. However, the stability of the 3-oxocyclobutane motif under palladium catalysis remains unexplored in the provided data.
Integration of Cyclobutane and Aryl Components
The convergent assembly of the target molecule likely involves coupling the 3-oxocyclobutane-1-carboxylate intermediate with the 5-bromo-2-hydroxyphenyl unit, followed by deprotection.
Friedel-Crafts Alkylation
A proposed pathway involves Friedel-Crafts alkylation of 2-hydroxyphenyl derivatives with benzyl 3-oxocyclobutanecarboxylate. However, the hydroxyl group’s electron-donating nature may hinder electrophilic attack, necessitating Lewis acid catalysts like AlCl3.
Nucleophilic Aromatic Substitution
Activation of the aryl ring via nitration or sulfonation could facilitate displacement by a cyclobutane-derived nucleophile. For instance, a Mitsunobu reaction between 5-bromo-2-hydroxybenzoic acid and a protected cyclobutanol might forge the critical C–O bond.
Deprotection and Final Product Isolation
Hydrogenolysis of the benzyl ester using palladium on carbon in methanol regenerates the carboxylic acid functionality. Subsequent purification via recrystallization or chromatography ensures high purity.
Critical Considerations :
-
The ketone group in 3-oxocyclobutane may necessitate protective strategies (e.g., ketal formation) during harsh reaction conditions.
-
Regioselectivity in aryl functionalization must be rigorously controlled to avoid isomer formation.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1,4-dione.
Reduction: Formation of 1-(5-bromo-2-hydroxyphenyl)-3-hydroxycyclobutane-1-carboxylic acid.
Substitution: Formation of 1-(5-amino-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid.
Scientific Research Applications
The synthesis typically involves:
- Bromination of 2-hydroxyacetophenone using bromine or N-bromosuccinimide (NBS).
- Cyclization through intramolecular aldol condensation.
- Carboxylation using carbon dioxide under high pressure.
These methods can be adapted for industrial production to enhance yield and reduce costs through optimized reaction conditions and the use of catalysts.
Chemistry
1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic synthesis reactions, facilitating the development of new compounds.
Biology
Research indicates potential biological activities , including:
- Antimicrobial properties : Studies have shown that compounds with similar structures exhibit activity against various pathogens.
- Antioxidant effects : The phenolic group may contribute to free radical scavenging capabilities, making it a candidate for further exploration in oxidative stress-related conditions.
Medicine
This compound is being explored for its potential in drug development , particularly:
- Anti-inflammatory properties : Preliminary studies suggest it may inhibit pathways involved in inflammation.
- Anticancer activity : Investigations into its effects on cancer cell lines are ongoing, with promising results indicating possible cytotoxic effects against certain types of cancer.
Industry
In industrial applications, this compound is utilized in the development of new materials and as a precursor for specialty chemicals. Its unique structure allows for modifications that can lead to innovative products in various sectors.
Case Study 1: Antimicrobial Activity
A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive bacteria. The findings indicated that the brominated phenolic structure enhances interaction with bacterial cell membranes, leading to increased permeability and cell lysis.
Case Study 2: Anticancer Properties
In vitro evaluations have shown that this compound exhibits selective cytotoxicity against breast cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways, suggesting its potential as a lead compound for developing anticancer drugs.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the carboxylic acid group can form ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Analogs with Varied Aromatic Substituents
1-(4-Bromophenyl)-3-oxocyclobutane-1-carboxylic Acid
- Molecular Formula : C₁₁H₉BrO₃
- Molecular Weight : 269.09 g/mol
- CAS : 1339252-05-9
- Key Differences: Lacks the hydroxyl group at the 2-position of the phenyl ring.
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic Acid
- Molecular Formula : C₁₂H₁₂O₄
- Molecular Weight : 220.22 g/mol
- CAS : 1340349-50-9
- Purity : ≥95% (HPLC)
- Lower molecular weight and higher purity (99.78% in some batches) compared to the bromo-hydroxyphenyl derivative .
1-(5-Cyanothiophen-2-yl)-3-oxocyclobutane-1-carboxylic Acid
- Molecular Formula: C₁₀H₇NO₃S
- Molecular Weight : 221.23 g/mol
- CAS : 2228405-06-7
- Key Differences: Thiophene ring with a cyano group replaces the bromo-hydroxyphenyl group, introducing sulfur into the structure and altering electronic properties .
Physicochemical Properties
Key Observations :
- The parent compound (3-oxocyclobutanecarboxylic acid) has well-defined melting points and solubility, while derivatives show variability due to substituent effects.
- Bromo and hydroxyl groups in the 5-bromo-2-hydroxyphenyl derivative likely reduce solubility in aqueous media compared to methoxy or cyano-substituted analogs .
Biological Activity
1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid, with the CAS number 2228535-88-2, is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and synthetic routes.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | CHBrO |
| Molecular Weight | 285.09 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2228535-88-2 |
Structural Characteristics
The compound features a brominated phenol group attached to a cyclobutane ring, which includes a carboxylic acid and a ketone functional group. This unique structure may contribute to its biological activities by enabling interactions with various molecular targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against multidrug-resistant strains of Staphylococcus aureus, Klebsiella pneumoniae, and other Gram-positive pathogens.
Case Study: Antimicrobial Efficacy
A study assessed the compound's efficacy against Staphylococcus aureus using the broth microdilution method. The results showed that the compound displayed significant antimicrobial activity, suggesting its potential as a scaffold for developing new antimicrobial agents against resistant strains .
Anticancer Activity
The anticancer potential of this compound has also been investigated, particularly against human lung adenocarcinoma (A549) cells.
Case Study: Cytotoxicity Assessment
In vitro studies compared the cytotoxic effects of this compound with cisplatin, a standard chemotherapeutic drug. The compound demonstrated structure-dependent anticancer activity, with varying degrees of cytotoxicity observed depending on specific substitutions on the phenolic ring .
The biological activity of this compound is thought to involve several mechanisms:
- Hydrogen Bonding : The phenolic group can form hydrogen bonds with biological macromolecules, influencing enzyme activity.
- Electron Transfer : The compound may participate in redox reactions due to its electron-rich structure.
- Ionic Interactions : The carboxylic acid group can engage in ionic interactions, modulating receptor activities .
Synthetic Routes
The synthesis typically involves bromination of 2-hydroxyacetophenone followed by cyclization and carboxylation reactions. Key steps include:
- Bromination : Using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid.
- Cyclization : Achieved through intramolecular aldol condensation.
- Carboxylation : Performed under high pressure with carbon dioxide .
Research Applications
This compound serves as a valuable building block in organic synthesis and has applications in medicinal chemistry for drug development targeting inflammation and cancer.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(5-bromo-2-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization reactions or coupling of brominated phenolic precursors with cyclobutane intermediates. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may introduce the bromophenyl group, followed by cyclobutane ring formation via [2+2] photocycloaddition or acid-catalyzed cyclization. Key variables include solvent polarity (e.g., THF or DMF), temperature (80–120°C), and catalysts (e.g., Pd(PPh₃)₄ for coupling steps). Yield optimization requires precise stoichiometric control of boronic acid derivatives and protecting groups for the hydroxyl moiety to prevent side reactions .
Q. Which analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and bromine isotope patterns. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, identifies the cyclobutane ring (δ ~3.0–4.0 ppm for cyclobutane protons) and aromatic protons (δ ~6.8–7.5 ppm). X-ray crystallography resolves spatial arrangements, while IR spectroscopy verifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups. Multi-dimensional NMR (e.g., COSY, HSQC) distinguishes overlapping signals in complex regions .
Q. How does the compound’s stability vary under different pH and storage conditions?
- Methodological Answer : Stability studies should assess degradation kinetics via HPLC or LC-MS. The compound is prone to hydrolysis of the β-keto cyclobutane moiety under acidic (pH < 3) or alkaline (pH > 9) conditions. Storage at −20°C in inert atmospheres (argon) with desiccants minimizes oxidative decomposition. Accelerated stability testing (40°C/75% relative humidity) over 4–6 weeks predicts shelf-life .
Advanced Research Questions
Q. What mechanistic insights explain the formation of the 3-oxocyclobutane ring during synthesis?
- Methodological Answer : Computational studies (DFT or molecular dynamics) reveal that cyclobutane ring closure proceeds via a strained transition state, stabilized by electron-withdrawing groups (e.g., carbonyl). Substituent effects (e.g., bromine’s electron-withdrawing nature) lower activation energy by polarizing π-electrons. Experimental validation involves isotopic labeling (¹³C) to track bond reorganization during cyclization .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For instance, the β-keto group (LUMO-rich) is susceptible to nucleophilic attack, while the bromine atom (HOMO-rich) participates in electrophilic aromatic substitution. Solvent effects (PCM models) and transition-state simulations (NEB method) refine reaction pathways .
Q. What structure-activity relationships (SAR) govern its biological activity in antimicrobial or anticancer assays?
- Methodological Answer : Modifications to the hydroxyl group (e.g., methylation) or cyclobutane substituents (e.g., replacing bromine with chlorine) are tested in MIC (Minimum Inhibitory Concentration) assays against Gram-positive bacteria or MTT assays on cancer cell lines. SAR trends show that the bromine atom enhances membrane permeability, while the β-keto group chelates metal ions in microbial enzymes .
Q. How do spectral data discrepancies arise between theoretical and experimental results, and how can they be resolved?
- Methodological Answer : Discrepancies in NMR chemical shifts may stem from solvent effects, tautomerism, or dynamic conformational changes. Paramagnetic relaxation agents (e.g., TEMPO) or variable-temperature NMR experiments distinguish between static and dynamic effects. Computational corrections (e.g., gauge-independent atomic orbital method) improve alignment of theoretical and empirical data .
Q. What in vivo pharmacokinetic challenges are associated with this compound, and how can formulation strategies address them?
- Methodological Answer : Poor oral bioavailability due to high logP (~2.5–3.0) and plasma protein binding requires nanoformulation (e.g., liposomes) or prodrug strategies (e.g., esterification of the carboxylic acid). Pharmacokinetic profiling in rodent models tracks AUC (Area Under Curve) and half-life, while mass spectrometry identifies metabolites from hepatic CYP450 oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
